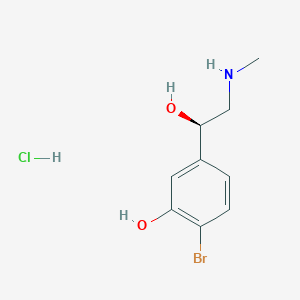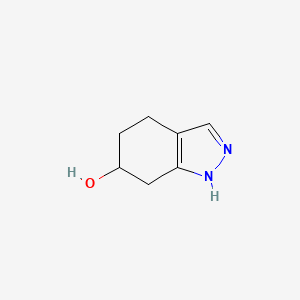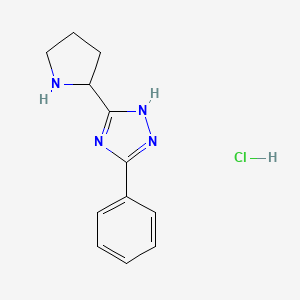
3-phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride
Descripción general
Descripción
3-Phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride (3P5P) is a synthetic compound derived from the pyrrolidine family of compounds. It is a member of the triazole family of compounds, which are widely used in the pharmaceutical and agricultural industries for their antimicrobial, antifungal, and insecticidal properties. 3P5P has been studied extensively in the laboratory and has been found to possess several important biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
Oxidative Synthesis and Antimicrobial Evaluations : A study demonstrated the synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, closely related to the specified compound, using an iodine(III)-mediated oxidative approach. These compounds showed promising antimicrobial activities, suggesting their potential in the development of new antimicrobial agents (Prakash et al., 2011).
Synthesis of Derivatives and Antimicrobial Properties : Another research synthesized derivatives of 1,2,4-triazoles and evaluated their antimicrobial activities. The study highlights the versatility of 1,2,4-triazole structures in developing compounds with significant antimicrobial potential (Bayrak et al., 2009).
Luminescent Properties and Complex Formation
Synthesis and Luminescent Properties of Copper(I) Complexes : Research on copper(I) complexes involving 1,2,4-triazoles demonstrated strong photoluminescence properties. This property could be harnessed in various scientific applications, including sensors and imaging (Gusev et al., 2017).
fac-Tricarbonyl Rhenium(I) Complexes : A study involved synthesizing fac-[Re(CO)3]+ complexes using 1,2,4-triazole-based ligands, displaying significant luminescent emission. Such complexes can be applied in areas like material science and photophysics (Piletska et al., 2015).
Potential in Drug Development
- Synthesis and Study of Properties for Drug Development : The synthesis and study of derivatives of 1,2,4-triazole, similar to the specified compound, provide insights into their physical and chemical properties. Such research is crucial for drug development, especially in creating new molecules with potential therapeutic applications (Gotsulya et al., 2018).
Corrosion Inhibition
- Corrosion Inhibition in Acid Solutions : Research on derivatives of 1,2,4-triazole, including compounds structurally similar to the specified molecule, has shown potential as corrosion inhibitors in acid solutions. This application is significant in industries dealing with metal preservation and protection (Arshadi et al., 2002).
Propiedades
IUPAC Name |
3-phenyl-5-pyrrolidin-2-yl-1H-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.ClH/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10;/h1-3,5-6,10,13H,4,7-8H2,(H,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWYCWCPQKEEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NN2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride | |
CAS RN |
1423031-50-8 | |
| Record name | 1H-1,2,4-Triazole, 3-phenyl-5-(2-pyrrolidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1376979.png)

![Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1376984.png)
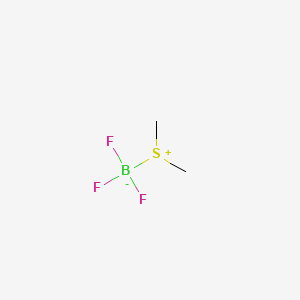
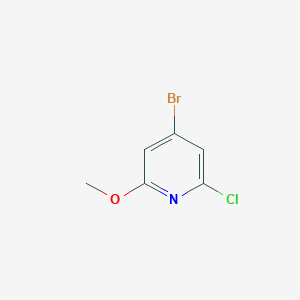
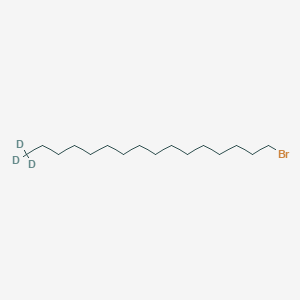
![2-(2-Aminoethyl)-3',6'-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B1376989.png)


![2-(6-Butoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1376992.png)

![tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B1376994.png)
